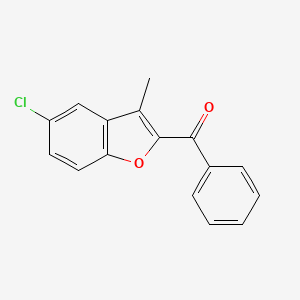

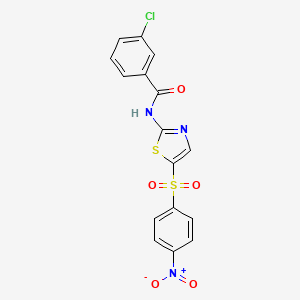

(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound that belongs to the class of benzofurans . Benzofurans are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “this compound”, involves the use of condensation . The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include condensation . Various other reactions have been reported in the literature for the synthesis of benzofuran derivatives .Aplicaciones Científicas De Investigación

Antimicrobial Activity

(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone and its derivatives have been studied for their antimicrobial properties. Kenchappa et al. (2016) synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity, indicating potential applications in fighting microbial infections (Kenchappa et al., 2016). Similarly, Rashmi et al. (2014) conducted synthesis and antimicrobial studies on related compounds, contributing to our understanding of these molecules' biological properties (Rashmi et al., 2014).

Antitumor and Antimitotic Activity

Benzofuran derivatives, including this compound, have been evaluated for antitumor and antimitotic activities. Umesha et al. (2018) synthesized benzofuran linked tetralones and assessed their antimitotic activity, suggesting potential in cancer therapy (Umesha et al., 2018).

Alzheimer's Disease Research

This compound has also been explored in the context of Alzheimer's disease. Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives as probes for β-amyloid plaques, a hallmark of Alzheimer's disease, indicating its utility in diagnostic approaches (Cui et al., 2011).

Antioxidant Properties

The antioxidant capabilities of benzofuran derivatives have been a subject of research. Rashmi et al. (2014) reported on the antioxidant properties of these compounds, providing insights into their potential therapeutic applications in oxidative stress-related conditions (Rashmi et al., 2014).

Chemical Synthesis and Characterization

Significant research has been dedicated to the chemical synthesis and characterization of benzofuran derivatives. Papers by authors like Kenchappa et al. (2016) and Rashmi et al. (2014) demonstrate advanced techniques in synthesizing and characterizing these compounds, contributing to the broader chemical knowledge of benzofurans (Kenchappa et al., 2016); (Rashmi et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone may also interact with various biological targets.

Mode of Action

It’s known that benzofuran derivatives, which this compound is a part of, exhibit their activity through interactions with their targets .

Biochemical Pathways

Similar compounds have been shown to impact a variety of biological activities, suggesting that this compound may also influence multiple biochemical pathways .

Pharmacokinetics

It’s known that the bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .

Result of Action

Similar compounds have been shown to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.

Action Environment

It’s known that the activity of similar compounds can be influenced by various environmental factors .

Análisis Bioquímico

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .

Cellular Effects

Some benzofuran derivatives have been shown to have anticancer activity against human ovarian cancer cell lines .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Propiedades

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGWVZHTNLQTNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide](/img/structure/B2686784.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)

![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)

![1-(2-bromoallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2686789.png)

![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)

![(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2686796.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2686802.png)

![N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2686803.png)